1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
CAS No.: 5382-49-0
Cat. No.: VC2335260
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5382-49-0 |
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Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Standard InChI | InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) |
Standard InChI Key | ARNALYPZOYPNAF-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)C(=O)O)NC1 |
Canonical SMILES | C1CC2=C(C=CC(=C2)C(=O)O)NC1 |
Introduction
Chemical Structure and Properties
Basic Structure and Identification
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid consists of a partially hydrogenated quinoline core with a carboxylic acid group at the 6-position. The compound has a molecular weight of 177.20 g/mol . It is identifiable through various systematic names, including 1,2,3,4-tetrahydro-6-quinolinecarboxylic acid .
The compound is registered with the following identifiers:
Structural Representation and Nomenclature
The chemical structure of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be represented through various descriptors:
The compound features a bicyclic structure with a nitrogen atom incorporated in one ring, and a carboxylic acid functional group that serves as an important binding element in protein interactions .
Research Applications in Medicinal Chemistry
Cancer Research and MCL-1 Inhibition
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid has emerged as a significant scaffold in cancer research, particularly for developing inhibitors of MCL-1, a member of the BCL-2 family of proteins that regulates apoptosis (programmed cell death) . Overexpression of MCL-1 is associated with the development and progression of various human cancers and contributes to resistance against conventional chemotherapies .
The compound serves as a key structural element in developing novel chemotypes for MCL-1 inhibition. Researchers have focused on this scaffold because it offers several advantages:
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It is readily accessible through a four-step synthesis
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The structure is achiral, eliminating stereochemical complications
Structural Modifications and Inhibitory Activity
By modifying the 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid scaffold, researchers have created more potent derivatives. For example, transforming a phenylsulfonyl group into a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety resulted in a 73-fold enhancement in MCL-1 inhibition capability .
Research has also explored the isomerization of the tetrahydroquinoline scaffold. The 3-THQ scaffold (1,2,3,4-tetrahydroquinoline-3-carboxylic acid) was isomerized into the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (6-THQ) scaffold to remove a chiral center, although this modification led to a decreased binding affinity for MCL-1 .
Structural Derivatives and Modifications
N-Sulfonylated Derivatives
A significant advancement in the application of this compound has been the development of N-sulfonylated derivatives. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have shown promising results as MCL-1 inhibitors . These derivatives utilize the basic tetrahydroquinoline scaffold while incorporating sulfonyl moieties at the nitrogen position to enhance binding properties.
Research has demonstrated that the nature of the sulfonyl group significantly impacts the inhibitory ability of these derivatives. Strategic modifications of this group can target specific binding pockets within proteins, such as the p2 pocket in the BH3-binding groove of MCL-1 .
Deconstructed Derivatives
To overcome limitations in modifying the nitrogen atom constrained in the bicyclic ring of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, researchers have deconstructed the piperidine-type ring to create new 4-aminobenzoic acid scaffolds . This modification permits:
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Introduction of diversity at the sulfonamide nitrogen
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Variation of positions and substituents on the benzene ring
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Development of dual inhibitors targeting both MCL-1 and BCL-xL proteins
One notable example is compound 6e-OH, which exhibited a Ki of 0.778 μM against MCL-1 . Another derivative, 17cd, demonstrated dual inhibitory activity with Ki values of 0.629 μM for MCL-1 and 1.67 μM for BCL-xL .
Desired Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 4.6803 mL | 23.4017 mL | 46.8033 mL |
5 mM | 0.9361 mL | 4.6803 mL | 9.3607 mL |
10 mM | 0.468 mL | 2.3402 mL | 4.6803 mL |
This table indicates the volume of solvent needed to achieve the desired molar concentration for different amounts of the compound .
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